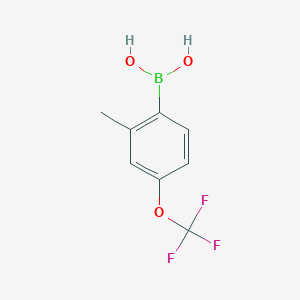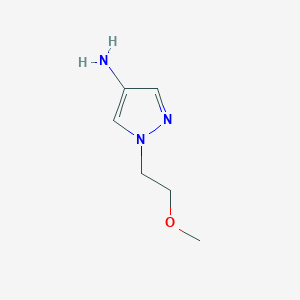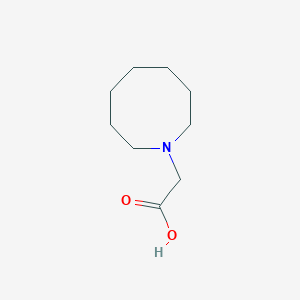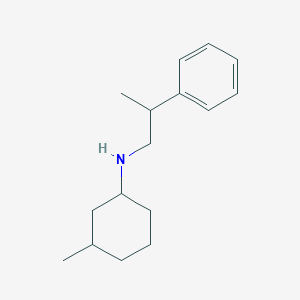
2-メチル-4-(トリフルオロメトキシ)フェニルボロン酸
説明
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C8H8BF3O2 . It has an average mass of 203.954 Da and a monoisotopic mass of 204.056946 Da . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a white powder . It has a molecular weight of 203.96 .科学的研究の応用
生物活性分子の合成
“2-メチル-4-(トリフルオロメトキシ)フェニルボロン酸”は、様々な生物活性分子の合成における反応剤として使用されます . これには、乳酸脱水素酵素阻害剤、ニトロ-フェノキシ安息香酸誘導体、およびPA-824アナログの製造が含まれます .
乳酸脱水素酵素阻害剤: これらの阻害剤は、癌細胞の増殖に対抗するために使用されます . 乳酸脱水素酵素は、癌細胞の代謝において重要な役割を果たしており、その阻害はこれらの細胞の成長を遅らせたり、停止させたりする可能性があります .
ニトロ-フェノキシ安息香酸誘導体: これらの誘導体は、PAI-1阻害のために使用されます . PAI-1は、フィブリン溶解の調節において重要な役割を果たすタンパク質であり、フィブリン溶解とは、血栓が成長して問題を引き起こすのを防ぐプロセスです .
PA-824アナログ: これらのアナログは、抗結核薬として使用されます . 結核は深刻な感染症であり、新しい薬の開発は、結核との闘いにおいて非常に重要です .
鈴木-宮浦クロスカップリング反応
“2-メチル-4-(トリフルオロメトキシ)フェニルボロン酸”は、鈴木-宮浦クロスカップリング反応にも関与しています . これは、医薬品、農薬、有機材料に共通の構造ユニットであるビアリール化合物を合成するために使用される、パラジウム触媒によるクロスカップリング反応の一種です .
2-トリフルオロメチルアリールまたはヘテロアリール誘導体の合成
この化合物は、鈴木カップリング反応で2-トリフルオロメチルアリールまたはヘテロアリール誘導体を調製するために使用できます . これらの誘導体は、生体異性体特性を持つため、医薬品化学において潜在的な用途があります .
4-(2-トリフルオロメチル)フェニルピロロ[2,3-d]ピリミジンの合成
“2-メチル-4-(トリフルオロメトキシ)フェニルボロン酸”は、4-(2-トリフルオロメチル)フェニルピロロ[2,3-d]ピリミジンを合成するために使用できます . この化合物は、コルチコトロピン放出ホルモンの潜在的なアンタゴニストであり、コルチコトロピン放出ホルモンは、体のストレスに対する反応において重要な役割を果たします .
Safety and Hazards
生化学分析
Biochemical Properties
2-Methyl-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role as a reactant in various biochemical processes. For instance, it can interact with enzymes that have active sites containing serine or threonine residues, forming transient covalent complexes that facilitate catalytic activity.
Cellular Effects
The effects of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid on cellular processes are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it may inhibit or activate kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit proteases by binding to their active sites, preventing substrate access and catalytic activity. Additionally, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can modulate gene expression by binding to transcription factors or other DNA-binding proteins, altering their activity and downstream gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition or activation and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where specific dosages lead to distinct biochemical and physiological responses .
Metabolic Pathways
2-Methyl-4-(trifluoromethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity. The interaction with metabolic enzymes, such as cytochrome P450s, can influence the compound’s metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .
Subcellular Localization
The subcellular localization of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization can influence the compound’s activity and function, as it may interact with compartment-specific enzymes and proteins .
特性
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-5-4-6(15-8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNGQLGNHIYWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660292 | |
| Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850033-39-5 | |
| Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)




![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)
